1-(Bromomethyl)-3-methoxy-5-(trifluoromethyl)benzene

Description

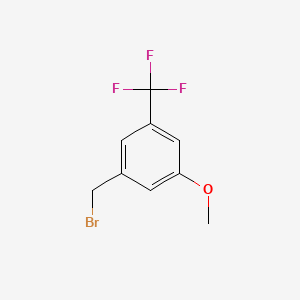

1-(Bromomethyl)-3-methoxy-5-(trifluoromethyl)benzene is a brominated aromatic compound featuring a trifluoromethyl (-CF₃) group at position 5, a methoxy (-OCH₃) group at position 3, and a bromomethyl (-CH₂Br) group at position 1 on the benzene ring. Its molecular formula is C₉H₈BrF₃O, with a molecular weight of 268.9 g/mol. This compound is primarily utilized as an intermediate in organic synthesis, particularly in pharmaceutical research for alkylation reactions or as a building block for complex molecules . While discontinued by suppliers like CymitQuimica, its historical use underscores its relevance in specialized chemical applications .

Properties

IUPAC Name |

1-(bromomethyl)-3-methoxy-5-(trifluoromethyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8BrF3O/c1-14-8-3-6(5-10)2-7(4-8)9(11,12)13/h2-4H,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HUXGOSMQAOCVGE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1)C(F)(F)F)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8BrF3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60674009 | |

| Record name | 1-(Bromomethyl)-3-methoxy-5-(trifluoromethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60674009 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

269.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

916421-00-6 | |

| Record name | 1-(Bromomethyl)-3-methoxy-5-(trifluoromethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60674009 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biological Activity

1-(Bromomethyl)-3-methoxy-5-(trifluoromethyl)benzene is a compound of interest in medicinal chemistry due to its unique structure and potential biological activities. The presence of bromine, methoxy, and trifluoromethyl groups suggests that this compound may interact with various biological targets, making it a candidate for further research in drug development.

Chemical Structure

The compound can be represented as follows:

- Chemical Formula : C10H8BrF3O

- Molecular Weight : 303.07 g/mol

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including:

- Antimicrobial Properties : Preliminary studies suggest that the compound may possess antimicrobial activity against certain bacteria and fungi due to the presence of electron-withdrawing groups that enhance its reactivity.

- Enzyme Inhibition : The bromomethyl group is known to facilitate interactions with enzyme active sites, potentially leading to inhibition of specific enzymes involved in disease pathways.

Antimicrobial Activity

A study evaluated the antimicrobial efficacy of various compounds, including this compound, against Gram-positive and Gram-negative bacteria. The results indicated that the compound exhibited significant antibacterial activity with minimum inhibitory concentration (MIC) values ranging from 50 to 100 µg/mL against tested strains.

| Compound | MIC (µg/mL) | Target Organisms |

|---|---|---|

| This compound | 50 - 100 | E. coli, S. aureus |

| Control (Ampicillin) | 10 - 20 | E. coli, S. aureus |

Enzyme Inhibition Studies

In a separate investigation focused on enzyme inhibition, the compound was tested for its ability to inhibit specific targets linked to inflammatory pathways. The results demonstrated that it could inhibit the NLRP3 inflammasome activation, which is crucial in various inflammatory diseases.

- Inhibition Percentage : Up to 70% at a concentration of 25 µM.

- Mechanism : The bromomethyl group likely interacts with cysteine residues in the enzyme active site, leading to reversible inhibition.

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to its structural components:

- Trifluoromethyl Group : Enhances lipophilicity and bioavailability.

- Bromomethyl Group : Facilitates nucleophilic attack on biological targets.

- Methoxy Group : May contribute to hydrogen bonding interactions with target proteins.

Scientific Research Applications

Chemical Properties and Structure

- Molecular Formula : C9H8BrF3O

- Molecular Weight : 283.06 g/mol

- CAS Number : 123061-45-6

- Physical State : Colorless to pale yellow liquid

- Solubility : Soluble in organic solvents like ethanol and dimethyl sulfoxide (DMSO)

Scientific Research Applications

1-(Bromomethyl)-3-methoxy-5-(trifluoromethyl)benzene has diverse applications in various fields:

Organic Synthesis

This compound serves as an important intermediate in the synthesis of complex organic molecules. Its bromomethyl group is particularly reactive, allowing it to participate in various coupling reactions and transformations essential for developing pharmaceuticals and agrochemicals .

Medicinal Chemistry

In medicinal chemistry, this compound is utilized as a precursor for synthesizing potential therapeutic agents. Its unique structure allows for modifications that can enhance biological activity, particularly in oncology research where targeting specific pathways is crucial .

Biological Applications

The compound has been studied for its biological activities, including:

- Antimicrobial Activity : Demonstrated significant efficacy against various bacterial strains. The minimum inhibitory concentration (MIC) values for notable strains are summarized below:

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Pseudomonas aeruginosa | 128 |

These findings indicate potential for developing new antimicrobial agents .

Comparison with Similar Compounds

Key Findings:

Electronic Effects: The methoxy group in the target compound donates electrons via resonance, activating the ring for electrophilic substitution at specific positions. In contrast, the nitro group in C₈H₅BrF₃NO₂ deactivates the ring, directing reactions to meta/para positions . Trifluoromethyl (-CF₃) in all compounds withdraws electrons, enhancing stability against oxidation .

Reactivity: The bromomethyl (-CH₂Br) group in the target compound facilitates nucleophilic substitution (e.g., alkylation of indoles or amines), similar to analogs like C₈H₅BrF₃NO₂ . Iodine in C₇H₃BrF₃I enables transition metal-catalyzed reactions, whereas methoxy allows for demethylation to yield phenolic intermediates .

Applications: The target compound’s methoxy group is advantageous in medicinal chemistry for synthesizing methoxy-containing drug candidates, while fluoro analogs (e.g., C₈H₅BrF₄) are preferred for metabolic resistance . Nitro-containing derivatives (e.g., C₈H₅BrF₃NO₂) are precursors to amines, critical in dye and polymer industries .

Preparation Methods

Bromomethylation via N-Bromosuccinimide (NBS)

This approach involves the bromination of a methoxy- and trifluoromethyl-substituted aromatic methyl compound, specifically (3-methoxy-5-trifluoromethyl-phenyl)-methanol, using NBS in the presence of triphenylphosphine in dichloromethane (DCM). The process proceeds as follows:

-

- Solvent: Dichloromethane

- Temperature: 0°C initially, then allowed to warm to room temperature

- Reagents: NBS (1.5 mmol), triphenylphosphine (1.5 mmol)

- Duration: Approximately 1 hour

-

- The substrate and triphenylphosphine are dissolved in DCM and cooled to 0°C.

- NBS is added dropwise under nitrogen atmosphere.

- The mixture is stirred and gradually warmed to room temperature.

- Post-reaction workup involves water addition, extraction with ethyl acetate, washing with sodium hydroxide solution, and purification via silica gel chromatography.

- The process yields the bromomethyl derivative with a high efficiency (~91%) and purity, as confirmed by mass spectrometry and chromatography.

| Parameter | Details |

|---|---|

| Reagents | NBS, triphenylphosphine |

| Solvent | Dichloromethane |

| Temperature | 0°C to room temperature (~20°C) |

| Reaction Time | 1 hour |

| Yield | 91% |

| Purification | Silica gel chromatography (hexane/EtOAc) |

Bromination Using 1,3-Dibromo-5,5-dimethylhydantoin

An alternative, more scalable method employs 1,3-dibromo-5,5-dimethylhydantoin as the brominating agent in a mixed solvent system comprising concentrated sulfuric acid and glacial acetic acid. This method is particularly suitable for large-scale synthesis due to its efficiency and straightforward workup.

-

- Solvent System: Sulfuric acid to acetic acid in a ratio of approximately 6:1 (v:v)

- Substrate: 1,3-bis(trifluoromethyl)benzene

- Brominating Agent: 1,3-dibromo-5,5-dimethylhydantoin

- Temperature: Maintained around 45°C

- Stirring: Rapid mechanical stirring to ensure homogeneity

-

- Sulfuric acid is added to acetic acid under controlled cooling.

- The aromatic substrate is introduced gradually with stirring.

- The brominating agent is added in portions, maintaining the temperature.

- After completion, the mixture is diluted with cold water, and phases are separated.

- The organic phase is washed with sodium hydroxide solution to remove residual acids.

- This method typically yields high purity brominated products with minimal isomeric impurities (~2.6%), suitable for direct use in subsequent reactions.

| Parameter | Details |

|---|---|

| Reagents | 1,3-Dibromo-5,5-dimethylhydantoin |

| Solvent System | Sulfuric acid / Glacial acetic acid (6:1 v:v) |

| Reaction Temperature | 45°C |

| Stirring | Rapid mechanical stirring |

| Bromination Control | Portion-wise addition of brominating agent |

| Yield | Approximately 93.7% (from literature) |

| Purification | Dilution with water, phase separation, washing |

Key Considerations and Notes

- Reaction Control: Precise temperature regulation (around 45°C) and controlled addition of brominating agents are critical to maximize regioselectivity and minimize polybromination or isomer formation.

- Stirring: Adequate agitation ensures uniform reaction conditions, reducing byproduct formation.

- Purification: Silica gel chromatography or aqueous workup effectively isolates the desired bromomethyl derivative.

- Impurities: Minor isomeric impurities such as dibromo derivatives can be present but are generally manageable and can be minimized through optimized reaction conditions.

Summary of Preparation Methods

| Method | Reagents | Solvent System | Temperature | Yield | Remarks |

|---|---|---|---|---|---|

| Bromomethylation with NBS | NBS, triphenylphosphine | Dichloromethane | 0°C to RT | ~91% | Suitable for small-scale, high purity |

| Bromination with 1,3-dibromo-5,5-dimethylhydantoin | 1,3-Dibromo-5,5-dimethylhydantoin | Sulfuric acid / Acetic acid (6:1) | 45°C | ~93.7% | Suitable for large-scale, high yield, scalable workup |

Q & A

Q. How can AI-driven retrosynthesis tools improve pathway design for derivatives of this compound?

- Platforms like Pistachio or Reaxys apply transformer-based models to predict feasible routes. For instance, substituting -Br with -NH₂ via Buchwald-Hartwig amination is prioritized over Ullman-type reactions due to higher predicted yields under Pd/XPhos catalysis .

Applications in Materials Science

Q. Can this compound serve as a precursor for photoactive materials like phthalocyanines?

- Yes. The bromomethyl group enables axial substitution in phthalocyanine metal complexes (e.g., Zn²⁺ or Cu²⁺), tuning optoelectronic properties for applications in organic photovoltaics (OPVs) or near-infrared (NIR) dyes. The -CF₃ group further enhances electron mobility in such frameworks .

Q. What methodologies quantify trace impurities in this compound for high-purity applications?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.